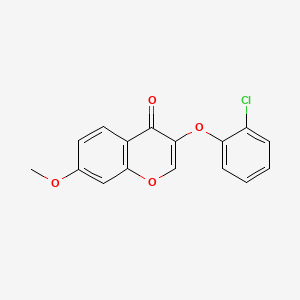
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the binding of glutamate to the receptor, leading to an increase in the amplitude and duration of the excitatory postsynaptic potential. This results in an enhancement of synaptic transmission, which is believed to be responsible for its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the density of AMPA receptors in the hippocampus, which is a brain region involved in learning and memory. Additionally, 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide is its high potency and selectivity for AMPA receptors. It has also been shown to have a good safety profile in animal studies. However, one of the limitations of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide is its short half-life, which makes it difficult to administer in clinical settings. Additionally, its effects on cognitive function may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of more potent and selective AMPA receptor modulators. Another area of research is the investigation of the long-term effects of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide on cognitive function and memory. Additionally, the potential use of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide in the treatment of neurological and psychiatric disorders warrants further investigation. Finally, the development of new delivery methods for 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide may improve its clinical utility.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with cyclohexanone to form 2-cyclohexyl-3,4-dimethoxyphenylacetone. This intermediate is then reacted with methylamine to form the final product, 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide. The synthesis method has been optimized and improved over the years, resulting in a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning ability in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-13(11-15(14)20-2)17-16(18)10-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDUMXDRYYYETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)


![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)


![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)